4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole 4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC17658185
InChI: InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)6-7-8-2/h1H2
SMILES:
Molecular Formula: C3H2Cl2N2S
Molecular Weight: 169.03 g/mol

4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole

CAS No.:

Cat. No.: VC17658185

Molecular Formula: C3H2Cl2N2S

Molecular Weight: 169.03 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-(chloromethyl)-1,2,3-thiadiazole -

Specification

Molecular Formula C3H2Cl2N2S
Molecular Weight 169.03 g/mol
IUPAC Name 4-chloro-5-(chloromethyl)thiadiazole
Standard InChI InChI=1S/C3H2Cl2N2S/c4-1-2-3(5)6-7-8-2/h1H2
Standard InChI Key CAHYYWAQUOMHPK-UHFFFAOYSA-N
Canonical SMILES C(C1=C(N=NS1)Cl)Cl

Introduction

Structural Characteristics and Nomenclature

1,2,3-Thiadiazoles are five-membered heterocycles containing one sulfur and two nitrogen atoms in adjacent positions. For 4-chloro-5-(chloromethyl)-1,2,3-thiadiazole, the chlorine substituents occupy the 4- and 5-positions, with the latter attached to a methyl group. This substitution pattern distinguishes it from the more extensively studied 1,2,4-thiadiazole isomers.

Key structural features:

  • Ring system: 1,2,3-Thiadiazole core (S1, N2, N3 positions).

  • Substituents: Chlorine at C4 and chloromethyl (-CH2Cl) at C5.

  • Molecular formula: C3H2Cl2N2S (molecular weight: 169.03 g/mol).

Comparative analysis with 1,2,4-thiadiazoles reveals distinct electronic and steric profiles due to altered nitrogen positioning, which may influence reactivity and biological activity.

Synthetic Methodologies

Challenges in Direct Synthesis

  • Cyclization approaches:

    • Reaction of thioamides with chlorinating agents under oxidative conditions.

    • Example: Oxidative dimerization of allyl isothiocyanate using Cl2 or SOCl2 at -40°C to +30°C .

  • Post-functionalization:

    • Chlorination of pre-formed thiadiazole rings using PCl5 or Cl2 gas.

    • Industrial protocols often scale these reactions with stringent temperature control (-40°C to +30°C) .

Hypothetical Route for 1,2,3-Thiadiazole Isomer

A plausible synthesis might involve:

  • Formation of 1,2,3-thiadiazole core via [3+2] cycloaddition between a nitrile sulfide and diazo compound.

  • Sequential chlorination at C4 and C5 using N-chlorosuccinimide (NCS) in dichloromethane.

  • Purification via fractional distillation (bp ~66–70°C at 3 mbar) .

Critical parameters:

  • Temperature control to prevent ring decomposition.

  • Stoichiometric precision (1–2 mol chlorinating agent per substrate) .

Physicochemical Properties

Spectroscopic Characterization

Data from 1,2,4-thiadiazole analogs suggest the following for the 1,2,3-isomer:

TechniqueExpected Features
¹H NMR-CH2Cl proton resonance: δ 4.5–5.0 ppm (triplet, J=7 Hz)
¹³C NMRThiadiazole C4: δ 160–165 ppm; C5 (chloromethyl): δ 45–50 ppm
IRC-Cl stretch: 550–650 cm⁻¹; C=S stretch: 1050–1150 cm⁻¹
MS (EI)Molecular ion peak at m/z 169.03; fragment ions at m/z 134 ([M-Cl]⁺) and 99 ([M-CH2Cl]⁺)

Thermal Stability

1,2,3-Thiadiazoles generally exhibit lower thermal stability than 1,2,4-isomers due to ring strain. Decomposition likely occurs above 150°C, necessitating low-temperature storage.

Biological Activity and Applications

Compound ClassMIC (µg/mL) Against S. aureusMIC (µg/mL) Against E. coli
1,2,4-Thiadiazoles32.662.5
1,3,4-Thiadiazoles28.455.7

The 1,2,3-isomer’s activity may differ due to altered electron distribution affecting membrane permeability.

Anticancer Activity

Thiadiazole derivatives inhibit topoisomerase II and induce apoptosis in cancer cells. Key findings from analogs:

Cell LineIC50 (µM) for 1,2,4-ThiadiazolesProposed Mechanism
A549 (lung)12.3ROS generation, caspase-3 activation
MCF-7 (breast)9.8G2/M phase arrest

Industrial and Pharmacological Relevance

Agrochemical Applications

Chloromethyl-thiadiazoles serve as intermediates in fungicide synthesis. For example:

  • Synthesis of thiadiazole-containing fungicides: Reaction with dithiocarbamates yields compounds effective against Phytophthora infestans (EC50: 0.8 µg/mL).

Drug Development

The chloromethyl group enables conjugation with pharmacophores. Recent advances include:

  • Antiviral agents: Thiadiazole-ribavirin hybrids inhibit HCV NS5B polymerase (IC50: 1.2 µM).

  • Antidiabetic drugs: Sulfonylurea-thiadiazole conjugates enhance insulin secretion in pancreatic β-cells.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity issues: Competing formation of 1,2,4- vs. 1,2,3-thiadiazoles during cyclization.

  • Scalability: Low yields (<40%) in multi-step syntheses .

Research Priorities

  • Catalyst development: Asymmetric catalysis for enantioselective thiadiazole synthesis.

  • Computational modeling: DFT studies to predict reactivity and optimize substitution patterns.

  • Biological screening: High-throughput assays to evaluate the 1,2,3-isomer’s bioactivity profile.

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